molecular formula C12H14N4 B1483905 1-(cyclopropylmethyl)-3-(pyridin-2-yl)-1H-pyrazol-5-amine CAS No. 2097966-87-3

1-(cyclopropylmethyl)-3-(pyridin-2-yl)-1H-pyrazol-5-amine

Cat. No. B1483905
CAS RN: 2097966-87-3
M. Wt: 214.27 g/mol
InChI Key: AUBBUHMRUAXVBP-UHFFFAOYSA-N
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Description

1-(Cyclopropylmethyl)-3-(pyridin-2-yl)-1H-pyrazol-5-amine is an important organic compound used in many scientific and medical applications. It is a heterocyclic amine derived from cyclopropylmethyl and pyridine groups. It is a colorless and odorless solid that is soluble in water and slightly soluble in ethanol. This compound has been extensively studied due to its various biological and medicinal properties.

Scientific Research Applications

Synthesis and Chemical Reactions

1-(Cyclopropylmethyl)-3-(pyridin-2-yl)-1H-pyrazol-5-amine is a compound that has been explored in various chemical syntheses and reactions. Research studies have shown that derivatives of this compound, such as 5-amino-1H-pyrazolo[4,3-b]pyridine nitriles and amides, can be formed through reactions with malononitrile and cyanoacetamide. These derivatives have been further used in cyclocondensation reactions to form imidazo[1,2-a]pyrazolo[3,4-e]pyridines or pyrazolo[3′,4′,5,6]pyrido[2,3-d]pyrimidine derivatives (Yakovenco et al., 2020). This indicates a versatile role in synthetic chemistry, particularly in the formation of complex heterocyclic structures.

Potential Anticancer Applications

The compound and its derivatives have shown potential in medicinal chemistry, particularly in anticancer research. A study reported the design, synthesis, and cytotoxicity evaluation of pyrazolyl pyrazoline and pyrazolyl aminopyrimidine derivatives, which are structurally related to this compound. These compounds exhibited moderate to good cytotoxicity against various human cancer cell lines, suggesting their potential as anticancer agents (Alam et al., 2018).

Exploration in Material Science

Further research has explored the use of related pyrazole derivatives in material science. For instance, the synthesis, characterization, and biological activity evaluation of pyrazole derivatives, including their potential antimicrobial properties, have been investigated. This suggests the potential application of this compound in developing new materials with specific properties (Titi et al., 2020).

Insecticidal Research

In the field of agriculture and pest control, derivatives of this compound have been evaluated for their insecticidal properties. A study on the development of a scalable process for the insecticidal candidate tyclopyrazoflor, which involves a key intermediate structurally similar to this compound, highlights the potential application in developing new insecticides (Yang et al., 2019).

properties

IUPAC Name

2-(cyclopropylmethyl)-5-pyridin-2-ylpyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4/c13-12-7-11(10-3-1-2-6-14-10)15-16(12)8-9-4-5-9/h1-3,6-7,9H,4-5,8,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUBBUHMRUAXVBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2C(=CC(=N2)C3=CC=CC=N3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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